
1,3-Dimethylthymine
Overview
Description
1,3-Dimethylthymine is an organic compound with the molecular formula C₇H₁₀N₂O₂. It is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the thymine ring. It is a colorless solid that is stable at room temperature and soluble in organic solvents such as anhydrous alcohol, ether, and chloroform .
Mechanism of Action
Target of Action
1,3-Dimethylthymine is a derivative of thymine, a nucleobase found in DNA. The primary targets of this compound are likely to be similar to those of thymine, which include DNA polymerases and other enzymes involved in DNA replication and repair . .
Mode of Action
The mode of action of this compound is not well-studied. As a thymine derivative, it may interact with its targets in a similar manner to thymine, participating in hydrogen bonding with adenine during DNA replication. The additional methyl groups could potentially alter its interactions with enzymes and other biomolecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented. Given its structural similarity to thymine, it may be involved in pathways related to DNA replication and repair. The impact of the additional methyl groups on these pathways is unclear .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. The compound’s lipophilicity, as indicated by its Log Kow value of 0.10 , could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. Its structural similarity to thymine suggests it may incorporate into DNA and potentially cause mutations or other alterations in DNA structure. Specific studies on these effects are lacking .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its stability and efficacy could be affected by pH, temperature, and the presence of other biomolecules. Additionally, its interaction with carbon radicals has been investigated , suggesting that it may participate in redox reactions and potentially have antioxidant properties .
Preparation Methods
1,3-Dimethylthymine can be synthesized through various synthetic routes. One common method involves the methylation of thymine using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an anhydrous solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar methylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Dimethylthymine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, especially under basic conditions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dimethylthymine has several applications in scientific research:
Chemistry: It is used as a model compound in studies of nucleobase chemistry and photochemistry.
Biology: Research involving this compound helps in understanding DNA interactions and the effects of methylation on nucleobase stability and function.
Medicine: It serves as a reference compound in the development of drugs targeting DNA and RNA, particularly in the context of cancer research and antiviral therapies.
Comparison with Similar Compounds
1,3-Dimethylthymine is similar to other methylated nucleobases such as:
1,3-Dimethyluracil: Another pyrimidine derivative with similar methylation patterns but differing in the absence of a methyl group at position 5.
Caffeine: A purine derivative with multiple methyl groups, known for its stimulant properties.
Thymine: The parent compound, which lacks the additional methyl groups at positions 1 and 3
The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and interactions with nucleic acids, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,3,5-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWQEVXICGSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196014 | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4401-71-2 | |
| Record name | N,N-Dimethylthymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylthymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Dimethylthymine?
A1: The molecular formula of this compound is C7H10N2O2, and its molecular weight is 154.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While the provided research papers don't offer comprehensive spectroscopic data, they utilize techniques like UV-absorption, fluorescence, NMR, and electron spin resonance (ESR) spectroscopy to study DMT's reactions and products. [, , , ]
Q3: How does this compound react with hydroxyl radicals?
A3: Research indicates that hydroxyl radicals primarily attack the C(6) position of the this compound molecule. This contrasts with thymine, where attack is favored at the C(5) position. []
Q4: Can this compound undergo photochemical reactions with other molecules?
A4: Yes, DMT participates in [2+2] photocycloadditions with compounds like benzophenone and its derivatives (Paternò-Büchi reaction). These reactions generate regioisomeric oxetanes, with the regioselectivity influenced by substituents on the benzophenone molecule and temperature. [, , , ]
Q5: How does temperature affect the regioselectivity of the Paternò-Büchi reaction with this compound?
A5: Studies reveal a significant temperature dependence on the regioselectivity. As temperature increases, the yield of one regioisomer decreases while the other increases. This suggests a change in the selectivity-determining step, potentially involving triplet 1,4-diradicals as intermediates. []
Q6: Does this compound react differently with SO4•– compared to other pyrimidine bases?
A6: Yes, unlike other pyrimidines like uracil, DMT reacts with sulfate radical anions (SO4•–) to primarily form C(6)-OH adduct radicals. Additionally, DMT does not form phosphate adduct radicals with SO4•– and phosphate mixtures or peroxodiphosphate. []
Q7: Can this compound undergo free radical alkylation?
A7: Yes, reactions with benzoyl peroxide in various solvents like cyclohexane, ethyl acetate, and acetonitrile can lead to free radical alkylation at the C(5) position. [, ]
Q8: How does the presence of sodium peroxodisulfate affect this compound?
A8: Heating DMT in the presence of sodium peroxodisulfate leads to oxidation, yielding 5-hydroxy-1,3-dimethyluracil as the primary product. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational studies, including CASSCF/CASPT2 calculations, have been employed to understand the mechanism of photoinduced cycloreversion of DMT-containing oxetanes. These studies provide insights into the energy barriers and intermediates involved in the reaction pathway. []
Q10: Does this compound play a role in DNA damage and repair?
A10: While not naturally present in DNA, DMT serves as a model compound to study thymine reactivity and DNA damage. Its reactions with radicals and photochemical processes help understand the potential pathways of DNA damage and repair mechanisms. [, , , , , ]
Q11: Can this compound be used to study the (6-4) photoproduct photolyase enzyme?
A11: DMT has been used to create model compounds for the oxetane intermediate in (6-4) photoproduct DNA lesion repair. These models help investigate the photorepair mechanism, particularly the role of electron transfer and cycloreversion in restoring the original bases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


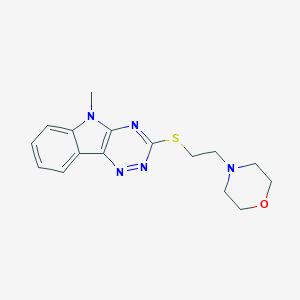
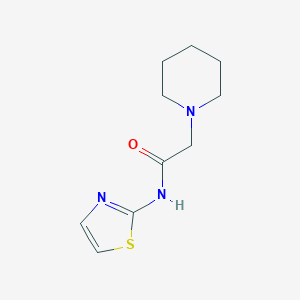
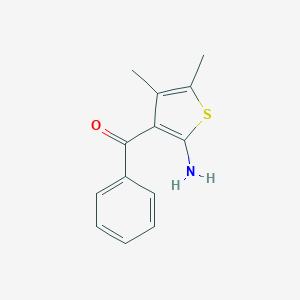
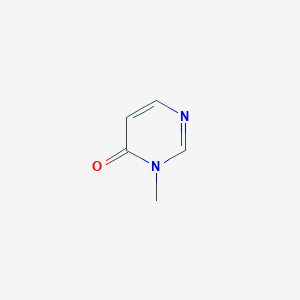
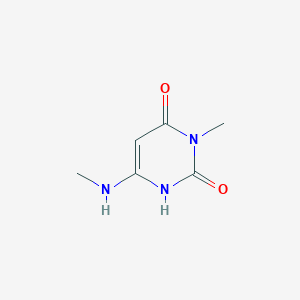
![6-PHENYL-3-(2-PHENYLETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B183325.png)
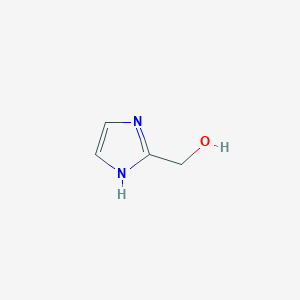
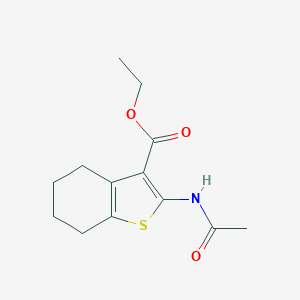
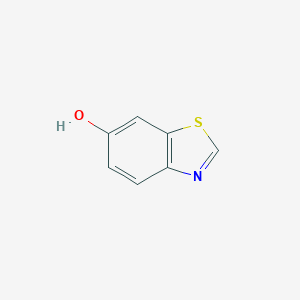
![Thieno[3,2-b]pyridin-6-ol](/img/structure/B183330.png)
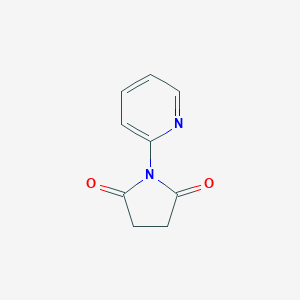
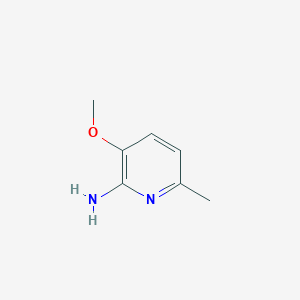
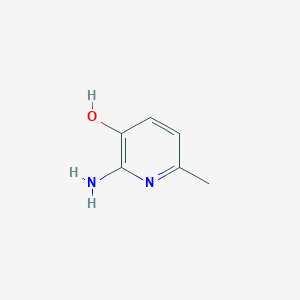
![N-ethyl-4-[(E)-inden-1-ylidenemethyl]aniline](/img/structure/B183337.png)
